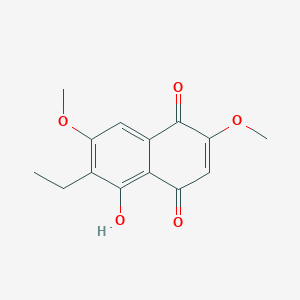

6-Ethyl-2,7-dimethoxyjuglone

Description

Properties

IUPAC Name |

6-ethyl-5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-4-7-10(18-2)5-8-12(14(7)17)9(15)6-11(19-3)13(8)16/h5-6,17H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSHMRFACGPISX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C2C(=C1O)C(=O)C=C(C2=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567677 | |

| Record name | 6-Ethyl-5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15254-86-1 | |

| Record name | 6-Ethyl-5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling 6-Ethyl-2,7-dimethoxyjuglone: A Technical Guide to its Fungal Origin and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing and isolation of 6-Ethyl-2,7-dimethoxyjuglone, a naphthoquinone derivative. Contrary to initial assumptions of a plant-based origin, this compound is a metabolite produced by several fungal species. This document details the fungal sources, provides a comprehensive methodology for its extraction and purification, presents key quantitative data, and outlines its known biological activities.

Natural Source: Fungal Kingdom

This compound has been successfully isolated from a variety of fungal species, indicating its prevalence within this kingdom. Documented fungal sources include:

-

Delitschia corticola and other Delitschia species : Found on decaying wood and fallen leaves.[1][2]

-

Pyrenochaetopsis sp. : A filamentous fungus from which a series of naphthoquinones, including the target compound, have been isolated.[3]

-

Perenniporia sp. : Inhabiting the larva of the phytophagous weevil Euops chinesis.

-

Talaromyces sp. SK-S009 : A mangrove-derived endophytic fungus.[4]

-

H. toruloidea : A freshwater fungus.

Experimental Protocols: Isolation and Purification

The following is a synthesized protocol for the isolation and purification of this compound based on methodologies reported in the scientific literature.

Fungal Cultivation and Extraction

-

Cultivation: The source fungus (e.g., Delitschia sp.) is cultivated on a suitable solid medium such as rice or potato dextrose agar (B569324) (PDA). Large-scale cultivation is necessary to obtain sufficient biomass for extraction.

-

Extraction: The fungal biomass and the culture medium are exhaustively extracted with an organic solvent, typically ethyl acetate (B1210297) (EtOAc). The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is employed to isolate this compound from the crude extract.

-

Initial Fractionation (Flash Chromatography): The crude extract is subjected to flash column chromatography on silica (B1680970) gel or a similar stationary phase. A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the extract into several fractions.

-

Size-Exclusion Chromatography (Sephadex LH-20): Fractions containing the target compound are further purified using a Sephadex LH-20 column with a solvent system such as chloroform/methanol (B129727) (1:1, v/v) to remove interfering compounds of different molecular sizes.[4]

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative or semi-preparative HPLC. Both normal-phase and reversed-phase (RP) HPLC can be utilized.

-

Reversed-Phase HPLC: A C18 column is commonly used with a mobile phase consisting of a gradient of methanol or acetonitrile (B52724) in water.[4][5] For instance, a gradient of 50% to 70% methanol in water has been reported to be effective.[4] The eluent is monitored by a photodiode array (PDA) detector to identify the peak corresponding to this compound.

-

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₆O₅ | [4] |

| Molecular Weight | 276.28 g/mol | |

| Appearance | Yellow powder | [4] |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 12.38 (s, 1H, HO-5), 6.07 (s, 1H, H-3), 3.99 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃), 3.20 (q, J=7.5 Hz, 2H, -CH₂-), 1.25 (t, J=7.5 Hz, 3H, -CH₃) | [4] |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 190.1 (C-4), 185.2 (C-1), 165.9, 164.2, 145.7, 144.6, 133.7, 109.7, 107.8, 106.1, 56.7 (OCH₃), 56.1 (OCH₃), 29.9 (-CH₂-), 13.3 (-CH₃) | [4] |

| HRESIMS m/z | [M-H]⁻ 275.09223 (calcd. for C₁₅H₁₅O₅, 275.09195) | [4] |

Biological Activity

This compound has demonstrated a range of biological activities, making it a compound of interest for drug discovery and development.

-

Antifungal and Antibacterial Activity: It has shown activity against several fungal strains, including Alternaria sp., Sclerotium sp., and Fusarium sp.[1] Antibacterial activity has been observed against Bacillus cereus, B. laterosporus, and Staphylococcus aureus.[1]

-

Cytotoxicity: The compound has been evaluated for its cytotoxic effects against various human cancer cell lines, including melanoma (MDA-MB-435), breast cancer (MDA-MB-231), and ovarian cancer (OVCAR3), with IC₅₀ values typically in the micromolar range.[3][6]

-

Anti-inflammatory Activity: Studies have shown that it can inhibit lipopolysaccharide (LPS)-activated nitric oxide (NO) production in murine macrophages, suggesting potential anti-inflammatory properties.[7][8]

Visualizations

Experimental Workflow for Isolation

Caption: Workflow for the isolation of this compound.

Logical Relationship of Key Steps

Caption: Key stages in the discovery and characterization process.

References

- 1. Freshwater fungi as a source of chemical diversity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 3. Cytotoxic Naphthoquinone Analogues, Including Heterodimers, and their Structure Elucidation Using LR-HSQMBC NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cytotoxic Naphthoquinone Analogues, Including Heterodimers, and Their Structure Elucidation Using LR-HSQMBC NMR Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Uncharted Territory: The Quest for 6-Ethyl-2,7-dimethoxyjuglone in the Fungal Kingdom

A comprehensive search of scientific literature and chemical databases has revealed no specific records of the compound 6-Ethyl-2,7-dimethoxyjuglone being isolated from fungal species or any other natural source. This indicates that the molecule, as named, may be a novel, yet-to-be-discovered natural product or a synthetic compound not widely reported. While the direct subject of this guide remains elusive, this paper will instead provide an in-depth technical overview of the broader class of fungal naphthoquinones, with a focus on juglone (B1673114) and its derivatives, to serve as a valuable resource for researchers in natural product discovery and drug development.

This guide will explore the general methodologies for the discovery, isolation, characterization, and biological evaluation of fungal naphthoquinones, providing a framework that could be applied to the potential future discovery of this compound or similarly substituted juglone derivatives.

The Landscape of Fungal Naphthoquinones: A Promising Source of Bioactive Compounds

Fungi are prolific producers of a vast array of secondary metabolites, including a significant number of naphthoquinones.[1][2] These compounds, characterized by a naphthalene (B1677914) ring system with two ketone groups, exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties.[2][3][4] Juglone (5-hydroxy-1,4-naphthoquinone) is a well-known naphthoquinone, primarily isolated from plants of the Juglandaceae family, but has also been reported as a metabolite of the plant pathogenic fungus Verticillium dahliae.[5] The structural diversity of fungal naphthoquinones arises from various biosynthetic pathways, often leading to a wide array of substituted derivatives.[1]

General Workflow for the Discovery of Novel Fungal Naphthoquinones

The discovery of new fungal natural products, such as a potential this compound, typically follows a systematic workflow. This process involves the collection and cultivation of fungal strains, extraction of secondary metabolites, bioassay-guided fractionation, and ultimately, the isolation and structural elucidation of the pure compounds.

Detailed Experimental Protocols: A Template for Naphthoquinone Discovery

While specific protocols for this compound are unavailable, the following sections outline the standard methodologies employed in the study of fungal naphthoquinones.

Fungal Cultivation and Extraction

Fungal strains, often isolated from diverse environmental niches, are cultured on suitable media (e.g., Potato Dextrose Agar for solid cultures or Potato Dextrose Broth for liquid cultures) to encourage the production of secondary metabolites. The choice of media and cultivation conditions (temperature, pH, aeration) can significantly influence the metabolic profile of the fungus.

Representative Protocol for Fungal Cultivation and Extraction:

-

Inoculation: A selected fungal strain is inoculated into a suitable liquid medium (e.g., 1 liter of Potato Dextrose Broth) in a series of flasks.

-

Incubation: The flasks are incubated at a controlled temperature (e.g., 25-28 °C) on a rotary shaker (e.g., 150 rpm) for a defined period (e.g., 14-21 days).

-

Extraction: The culture broth is separated from the mycelial mass by filtration. The broth is then extracted with an organic solvent, typically ethyl acetate, multiple times to partition the secondary metabolites into the organic phase. The mycelial mass can also be extracted separately with a solvent like methanol (B129727) or acetone.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Bioassay-Guided Fractionation and Isolation

The crude extract is subjected to a series of chromatographic separations to isolate the individual compounds. This process is often guided by bioassays to track the activity of interest through the different fractions.

Representative Protocol for Fractionation and Isolation:

-

Initial Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane, ethyl acetate, and methanol) to yield several fractions of decreasing polarity.

-

Bioassay: All fractions are tested for the desired biological activity (e.g., antimicrobial, cytotoxic).

-

Further Purification: The most active fraction(s) are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18 reversed-phase) and solvent system.

-

Purity Assessment: The purity of the isolated compound is confirmed by analytical HPLC.

Structure Elucidation

The chemical structure of the purified compound is determined using a combination of spectroscopic techniques.

Key Spectroscopic Data for Structure Elucidation:

| Spectroscopic Technique | Information Provided |

| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula. |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Provides information about the number, type, and connectivity of protons in the molecule. |

| ¹³C NMR: Provides information about the number and type of carbon atoms in the molecule. | |

| 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. | |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., hydroxyl, carbonyl). |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the chromophore system of the molecule, which is characteristic of naphthoquinones. |

Potential Signaling Pathways and Biological Activities

While no biological data exists for this compound, other juglone derivatives have been reported to exhibit a range of biological activities. For instance, many naphthoquinones are known to induce cellular responses through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of key enzymes.

Conclusion and Future Directions

The absence of "this compound" in the current scientific literature underscores the vast, unexplored chemical diversity within the fungal kingdom. The methodologies and frameworks presented in this guide offer a robust starting point for the systematic exploration of fungal secondary metabolites. Future research endeavors focused on the chemical investigation of novel fungal strains, particularly from unique and underexplored environments, may yet lead to the discovery of this and other novel naphthoquinones. The continued application of modern spectroscopic and bioassay techniques will be instrumental in unlocking the therapeutic potential of these fascinating natural products. Researchers are encouraged to utilize the outlined protocols as a foundation for their own investigations into the rich chemical tapestry of fungi.

References

- 1. Chemical diversity, biological activities and biosynthesis of fungal naphthoquinones and their derivatives: A comprehensive update - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 2. Naphthoquinone metabolites of the fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Juglone: A Versatile Natural Platform for Obtaining New Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioaustralis.com [bioaustralis.com]

In-depth Technical Guide: 6-Ethyl-2,7-dimethoxyjuglone (CAS: 15254-86-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and technical data on 6-Ethyl-2,7-dimethoxyjuglone are exceptionally limited. This guide synthesizes the available information and, where direct data is absent, provides a framework for potential research directions based on the structural class of the compound.

Core Compound Identification

| Parameter | Value | Source |

| Compound Name | This compound | [1][2] |

| CAS Number | 15254-86-1 | [2][3] |

| Molecular Formula | C₁₄H₁₄O₄ | Inferred from structure |

| Molecular Weight | 246.26 g/mol | Inferred from structure |

| Chemical Structure | (A 1,4-naphthoquinone (B94277) derivative with ethyl and methoxy (B1213986) substitutions) | Inferred from name |

Physicochemical Properties

| Property | Predicted Value | Notes |

| Appearance | Likely a crystalline solid | Based on similar juglone (B1673114) derivatives |

| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, ethanol) and poorly soluble in water. | Based on the hydrophobic naphthoquinone core and ethyl group. |

| Melting Point | Not reported | |

| Boiling Point | Not reported |

Biological Activity and Potential Therapeutic Areas

Direct experimental evidence detailing the biological activity of this compound is not present in the reviewed scientific literature. However, based on its core structure as a juglone (5-hydroxy-1,4-naphthoquinone) derivative, we can infer potential areas of biological investigation. Juglones and other naphthoquinones are known to exhibit a wide range of biological activities, including:

-

Anticancer/Cytotoxic Effects: Many naphthoquinones are cytotoxic to cancer cell lines.

-

Antimicrobial Activity: Antibacterial and antifungal properties are common among this class of compounds.

-

Antioxidant/Pro-oxidant Activity: Naphthoquinones can participate in redox cycling, which can have both antioxidant and pro-oxidant effects depending on the cellular environment.

-

Enzyme Inhibition: Certain juglone derivatives have been shown to inhibit various enzymes.

It is critical to note that these are potential activities based on structural analogy and require experimental validation for this compound.

Postulated Signaling Pathways and Mechanisms of Action

No specific signaling pathways have been elucidated for this compound. Based on the activities of related naphthoquinones, a hypothetical workflow for investigating its mechanism of action is proposed below.

Caption: Hypothetical workflow for investigating the biological activity of this compound.

Proposed Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized protocols that could be adapted for its study.

General Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa, A549).

Materials:

-

Target cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (dissolved in DMSO to create a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Caption: A generalized workflow for performing an MTT cell viability assay.

Conclusion and Future Directions

This compound is a poorly characterized compound. This guide highlights the significant gaps in our understanding of its biological effects. Future research should focus on:

-

Chemical Synthesis and Characterization: Reporting a detailed and reproducible synthesis protocol along with full analytical characterization (NMR, HRMS, etc.).

-

Broad Biological Screening: Testing the compound against a diverse panel of cancer cell lines, bacteria, and fungi to identify potential areas of activity.

-

Mechanism of Action Studies: If activity is confirmed, subsequent studies should focus on elucidating the molecular mechanisms and signaling pathways involved.

-

In Vivo Studies: Should in vitro activity warrant, evaluation in animal models would be the next logical step.

For professionals in drug development, this compound represents an unexplored chemical entity that, given its structural class, holds potential for further investigation. However, significant foundational research is required to validate any therapeutic promise.

References

An In-depth Technical Guide to 6-Ethyl-2,7-dimethoxyjuglone: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethyl-2,7-dimethoxyjuglone is a naturally occurring naphthoquinone derivative that has garnered interest for its antimicrobial properties. This technical guide provides a comprehensive overview of its chemical and physical characteristics, compiled from available scientific literature. The document is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, microbiology, and drug development.

Chemical Properties

This compound, a substituted juglone, possesses a core naphthoquinone structure, which is recognized for its biological activities.

| Property | Value | Source |

| IUPAC Name | 5-hydroxy-6-ethyl-2,7-dimethoxynaphthalene-1,4-dione | N/A |

| Synonyms | 2,7-Dimethoxy-6-ethyljuglone | N/A |

| CAS Number | 15254-86-1 | [1] |

| Molecular Formula | C₁₄H₁₄O₅ | [1] |

| Molecular Weight | 262.26 g/mol | [1] |

| Chemical Structure |

| N/A |

Physical Properties

The physical properties of this compound are crucial for its handling, formulation, and application in research settings.

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO and methanol | N/A |

| Appearance | Not available | |

| Storage Temperature | -20°C | N/A |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. Currently, specific ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not publicly available.

Biological Activity and Potential Signaling Pathways

Antimicrobial Activity

This compound was first isolated from the fungus Hendersonula toruloidea and has demonstrated antimicrobial activity.[2]

General Mechanism of Action for Naphthoquinones

While the specific mechanism of action for this compound has not been elucidated, naphthoquinones as a class are known to exert their biological effects through several mechanisms:

-

Generation of Reactive Oxygen Species (ROS): Naphthoquinones can undergo redox cycling, leading to the production of superoxide (B77818) radicals and other ROS, which can cause oxidative stress and damage to cellular components like DNA, proteins, and lipids.[3][4][5]

-

Alkylation of Cellular Nucleophiles: The electrophilic nature of the naphthoquinone ring allows for covalent modification of essential biological nucleophiles, such as the thiol groups in cysteine residues of proteins, leading to enzyme inactivation and disruption of cellular functions.[6][7]

-

Interference with Electron Transport: Naphthoquinones can interfere with cellular respiration by accepting electrons from components of the electron transport chain, thereby disrupting ATP synthesis.

-

Topoisomerase Inhibition: Some naphthoquinone derivatives have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and repair.[7][8]

Potential Signaling Pathway Involvement

The cellular effects of naphthoquinones are often mediated through their interaction with various signaling pathways. Based on the known activities of this class of compounds, this compound could potentially modulate pathways such as:

-

NF-κB Signaling Pathway: Oxidative stress induced by naphthoquinones can influence the NF-κB signaling pathway, which plays a critical role in inflammation and cell survival.[4]

-

MAPK Signaling Pathway: The generation of ROS can also activate mitogen-activated protein kinase (MAPK) pathways, such as JNK and p38, which are involved in cellular responses to stress, including apoptosis.[9]

-

p53-mediated Apoptosis: Naphthoquinones can induce apoptosis through both p53-dependent and -independent mechanisms. The tumor suppressor protein p53 can be activated in response to cellular stress, leading to cell cycle arrest and apoptosis.[10]

The following diagram illustrates a generalized workflow for investigating the antimicrobial mechanism of a naphthoquinone compound.

References

- 1. This compound | 15254-86-1 [chemicalbook.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanism and health effects of 1,2-Naphtoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The chemical biology of naphthoquinones and its environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 6-Ethyl-2,7-dimethoxyjuglone (1H NMR, 13C NMR, HRESIMS)

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Spectroscopic Data for a 6-Substituted-2,7-dimethoxyjuglone Analogue

The following tables summarize the spectroscopic data for 6-(1-Acetoxyethyl)-2,7-dimethoxyjuglone, a structural analogue of the target compound. These values can be used as a comparative reference for the characterization of 6-Ethyl-2,7-dimethoxyjuglone.

Table 1: ¹H NMR Spectroscopic Data for 6-(1-Acetoxyethyl)-2,7-dimethoxyjuglone

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not publicly available |

Table 2: ¹³C NMR Spectroscopic Data for 6-(1-Acetoxyethyl)-2,7-dimethoxyjuglone

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available |

Table 3: HRESIMS Data for 6-(1-Acetoxyethyl)-2,7-dimethoxyjuglone

| Mode | Calculated m/z | Found m/z | Ion Formula |

| Data not publicly available |

Note: The complete experimental ¹H NMR, ¹³C NMR, and HRESIMS data for 6-(1-Acetoxyethyl)-2,7-dimethoxyjuglone are proprietary and require subscription-based access to spectral databases for full visualization.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of juglone (B1673114) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-16 ppm.

-

3. ¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).

-

Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

High-Resolution Mass Spectrometry (HRESIMS)

1. Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1-10 µg/mL.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) may be added to promote ionization.

2. HRESIMS Analysis:

-

Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Parameters:

-

Ionization Mode: Positive or negative ion mode is selected based on the analyte's properties. For juglone derivatives, both modes can be effective.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation (e.g., 8-12 L/min at 250-350 °C).

-

Mass Range: A wide range is typically scanned (e.g., m/z 100-1000).

-

Data Acquisition: Data is acquired in centroid mode, and the high resolution allows for the determination of the elemental composition of the detected ions with high accuracy (typically < 5 ppm mass error).

-

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Fungal Biosynthesis of Juglone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Juglone (B1673114) and its derivatives, a class of naphthoquinones, are secondary metabolites of significant interest due to their broad range of biological activities, including antifungal, antibacterial, and antitumor properties. While the biosynthesis of juglone in plants, particularly in the black walnut (Juglans nigra), has been extensively studied, the pathways in fungi are less understood. This technical guide provides an in-depth exploration of the current knowledge on the biosynthesis of juglone derivatives in fungi. It focuses on the polyketide origin of these molecules and details the elucidated and proposed biosynthetic pathways for key fungal naphthoquinones such as cristazarin, viomellein (B1231364), and xanthomegnin (B158392). This guide also includes a compilation of quantitative data on the production of these compounds and detailed protocols for key experimental techniques used in their study.

Introduction to Fungal Naphthoquinones

Naphthoquinones are a class of naturally occurring phenolic compounds characterized by a naphthalene (B1677914) ring system with two carbonyl groups. In fungi, these compounds are typically synthesized as secondary metabolites through the polyketide pathway. The biosynthesis is initiated by a core enzyme, a non-reducing polyketide synthase (NR-PKS), which catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain. This backbone is then subjected to a series of modifications by tailoring enzymes, including cyclases, oxidoreductases, and methyltransferases, which are often encoded by genes located in a contiguous biosynthetic gene cluster (BGC).

While the direct biosynthesis of juglone (5-hydroxy-1,4-naphthoquinone) in fungi has not been extensively documented, several fungal species are known to produce a variety of juglone-related derivatives. These derivatives often share the core naphthoquinone structure and exhibit significant biological activities. Understanding the biosynthetic machinery behind these fungal naphthoquinones offers opportunities for bioengineering and the discovery of novel therapeutic agents.

Biosynthetic Pathway of Cristazarin in Cladonia metacorallifera

Cristazarin (2,7-dimethyl-1,4,5,8-tetrahydroxynaphthalene) is a naphthazarin derivative produced by the lichen-forming fungus Cladonia metacorallifera. Its biosynthesis is induced by specific carbon sources, such as fructose[1]. Transcriptome analysis has led to the identification of a putative biosynthetic gene cluster (BGC) responsible for cristazarin production[2][3].

The proposed pathway begins with the synthesis of a polyketide backbone by a non-reducing polyketide synthase (NR-PKS), designated as Crz7[2][3]. Phylogenetic analysis suggests that Crz7 is related to fungal PKSs that produce 2-acetyl-1,3,6,8-tetrahydoxynaphthalene (AT4HN), a precursor for melanin (B1238610) pigments[3]. The subsequent steps in the pathway are catalyzed by tailoring enzymes encoded within the crz gene cluster.

Based on the putative functions of the genes in the cluster, a plausible biosynthetic route for cristazarin has been proposed[3]. This pathway involves a series of cyclization and modification reactions to convert the initial polyketide intermediate into the final cristazarin structure.

Biosynthetic Pathway of Viomellein and Xanthomegnin

Viomellein and xanthomegnin are related dimeric naphthoquinone mycotoxins produced by several species of Penicillium and Aspergillus[4][5][6]. The biosynthesis of these compounds is governed by a conserved biosynthetic gene cluster, referred to as the vio cluster in dermatophytes[7].

The pathway is initiated by a non-reducing polyketide synthase (NR-PKS), VioA, which is essential for the biosynthesis of the core polyketide backbone[7]. Heterologous expression of the vio cluster genes in Aspergillus oryzae has revealed a proposed biosynthetic pathway starting from nor-toralactone[7]. A series of enzymatic modifications, including oxidations and dimerizations, catalyzed by other enzymes in the vio cluster (VioB, VioC, VioD, VioE, VioF, VioG), lead to the formation of semivioxanthin, vioxanthin, and ultimately viomellein[7]. Xanthomegnin is believed to be synthesized through a similar pathway.

Key Enzymes in Fungal Naphthoquinone Biosynthesis

The biosynthesis of juglone derivatives in fungi relies on a conserved set of enzyme families, primarily encoded within biosynthetic gene clusters.

-

Non-Reducing Polyketide Synthases (NR-PKSs): These are large, multi-domain enzymes that initiate the biosynthetic pathway. They catalyze the iterative condensation of acetyl-CoA and malonyl-CoA to form a specific poly-β-keto chain, which is the backbone of the naphthoquinone scaffold.

-

Tailoring Enzymes: This diverse group of enzymes modifies the initial polyketide backbone to generate the final complex structures. Key tailoring enzymes include:

-

Oxidoreductases (e.g., Cytochrome P450 monooxygenases, FAD-dependent oxidases): These enzymes introduce hydroxyl groups and catalyze other oxidative reactions, which are crucial for the structure and bioactivity of the final molecule.

-

Cyclases: These enzymes catalyze the cyclization of the linear polyketide chain to form the characteristic ring structures of naphthoquinones.

-

Methyltransferases: These enzymes add methyl groups to the molecule, which can significantly alter its biological activity.

-

Thioesterases: These enzymes are involved in the release of the final polyketide product from the PKS.

-

Quantitative Data

Quantitative data on the production of fungal juglone derivatives are important for optimizing culture conditions and for potential industrial applications. The following table summarizes available data on the production yields of some of these compounds.

| Fungal Species | Compound | Production Yield | Reference |

| Aspergillus ochraceus | Xanthomegnin | 0.3 to 1.3 mg/g of rice | [4][5] |

| Aspergillus ochraceus | Viomellein | 0.1 to 1.0 mg/g of rice | [4][5] |

| Penicillium cyclopium | Xanthomegnin | 0.1 mg/g of rice | [4][5] |

| Penicillium cyclopium | Viomellein | 0.06 mg/g of rice | [4][5] |

| Penicillium viridicatum | Xanthomegnin | 0.4 to 1.6 mg/g of rice | [4][5] |

| Penicillium viridicatum | Viomellein | 0.2 to 0.4 mg/g of rice | [4][5] |

Experimental Protocols

The elucidation of fungal secondary metabolite biosynthetic pathways relies on a combination of genetic and analytical techniques. Below are representative protocols for key experimental workflows.

CRISPR-Cas9 Mediated Gene Knockout in Filamentous Fungi

This protocol provides a general framework for deleting a gene within a biosynthetic gene cluster to assess its function. This method is adapted from protocols for CRISPR-Cas9 in filamentous fungi[8][9][10][11][12].

Objective: To create a targeted gene deletion mutant to study the effect on naphthoquinone production.

Materials:

-

Fungal strain of interest

-

Plasmids for Cas9 expression and guide RNA (gRNA) synthesis

-

Donor DNA template for homologous recombination (containing a selectable marker flanked by regions homologous to the target gene's upstream and downstream sequences)

-

Protoplasting enzyme solution (e.g., lysing enzymes from Trichoderma harzianum)

-

Protoplast transformation buffer (e.g., PEG-CaCl2 solution)

-

Selective growth media

Procedure:

-

gRNA Design and Vector Construction:

-

Design a 20-bp gRNA sequence targeting the gene of interest.

-

Clone the gRNA sequence into a suitable expression vector that also contains the Cas9 gene.

-

-

Donor DNA Preparation:

-

Amplify the upstream and downstream flanking regions (approx. 1-1.5 kb each) of the target gene from the fungal genomic DNA.

-

Amplify a selectable marker cassette (e.g., hygromycin resistance).

-

Assemble the three fragments (upstream flank - selectable marker - downstream flank) using fusion PCR or Gibson assembly.

-

-

Fungal Protoplast Preparation:

-

Grow the fungus in liquid medium to obtain sufficient mycelium.

-

Harvest and wash the mycelium.

-

Incubate the mycelium in a protoplasting enzyme solution until a sufficient number of protoplasts are released.

-

Separate the protoplasts from the mycelial debris by filtration.

-

-

Protoplast Transformation:

-

Mix the protoplasts with the Cas9/gRNA plasmid and the donor DNA.

-

Add the PEG-CaCl2 transformation buffer and incubate.

-

Plate the transformed protoplasts on selective regeneration medium.

-

-

Screening and Verification of Mutants:

-

Isolate individual transformants and extract their genomic DNA.

-

Verify the gene deletion by PCR using primers that anneal outside the targeted region and within the selectable marker.

-

Confirm the absence of the target gene transcript by RT-PCR.

-

-

Metabolite Analysis:

-

Culture the wild-type and mutant strains under conditions known to induce naphthoquinone production.

-

Extract the secondary metabolites and analyze by HPLC or LC-MS to determine the effect of the gene deletion on the metabolite profile.

-

Heterologous Expression of a Fungal BGC in Aspergillus oryzae

This protocol outlines the steps for expressing a fungal biosynthetic gene cluster in a heterologous host, such as Aspergillus oryzae, to produce and characterize the encoded secondary metabolite. This method is based on established protocols for heterologous expression in Aspergillus[13][14][15][16][17][18].

Objective: To express a fungal naphthoquinone BGC in A. oryzae to identify the produced compound.

Materials:

-

Aspergillus oryzae host strain (e.g., NSAR1)

-

Expression vectors (e.g., pTYGS series)

-

Genomic DNA from the source fungus containing the BGC

-

Saccharomyces cerevisiae for vector assembly

-

Protoplasting and transformation reagents for A. oryzae

-

Culture media for A. oryzae

Procedure:

-

BGC Amplification and Vector Construction:

-

Amplify the entire BGC from the source fungus's genomic DNA as several overlapping fragments.

-

Co-transform the PCR fragments and the linearized expression vector(s) into S. cerevisiae.

-

Utilize yeast homologous recombination to assemble the complete BGC into the expression vector(s).

-

-

A. oryzae Transformation:

-

Prepare protoplasts from the A. oryzae host strain.

-

Transform the protoplasts with the constructed expression vector(s) using a PEG-mediated method.

-

Select for transformants on appropriate selective media.

-

-

Cultivation and Metabolite Extraction:

-

Grow the positive transformants and a control strain (transformed with an empty vector) in a suitable production medium.

-

After a sufficient incubation period, harvest the culture broth and/or mycelium.

-

Extract the secondary metabolites using an appropriate organic solvent (e.g., ethyl acetate).

-

-

Metabolite Analysis:

-

Analyze the crude extracts by HPLC-DAD and LC-MS.

-

Compare the metabolite profiles of the transformants with the control to identify novel peaks corresponding to the products of the heterologously expressed BGC.

-

Purify the novel compounds and elucidate their structures using NMR spectroscopy and mass spectrometry.

-

HPLC Analysis of Fungal Naphthoquinones

This protocol provides a general method for the separation and quantification of naphthoquinones from fungal extracts using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Objective: To quantify the production of a specific naphthoquinone derivative in a fungal culture.

Materials:

-

HPLC system with a DAD detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

HPLC-grade acetonitrile (B52724) and water

-

Formic acid or trifluoroacetic acid

-

Fungal extract and a pure standard of the target naphthoquinone

-

Syringe filters (0.22 µm)

Procedure:

-

Sample and Standard Preparation:

-

Prepare a stock solution of the pure naphthoquinone standard in a suitable solvent (e.g., methanol) at a known concentration.

-

Create a series of dilutions from the stock solution to generate a calibration curve.

-

Dissolve the dried fungal extract in a known volume of the same solvent.

-

Filter all samples and standards through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B; 30-35 min, 10% B. The gradient should be optimized for the specific compounds of interest.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10-20 µL

-

Detection: Monitor at a wavelength corresponding to the maximum absorbance of the target naphthoquinone (typically between 250-280 nm and 400-450 nm).

-

-

Data Analysis:

-

Run the standards to generate a calibration curve of peak area versus concentration.

-

Run the fungal extract samples.

-

Identify the peak corresponding to the target naphthoquinone in the sample chromatograms by comparing the retention time and UV-Vis spectrum with the pure standard.

-

Quantify the amount of the naphthoquinone in the samples by interpolating the peak area into the calibration curve.

-

Conclusion

The biosynthesis of juglone derivatives in fungi is a promising area of research with implications for drug discovery and biotechnology. While complete pathways for many of these compounds are still being elucidated, the available data clearly indicate a polyketide origin and the involvement of biosynthetic gene clusters. The examples of cristazarin, viomellein, and xanthomegnin provide valuable insights into the enzymatic machinery that fungi employ to synthesize these complex molecules. Further research, utilizing the experimental approaches outlined in this guide, will undoubtedly uncover more details about these pathways and may lead to the discovery of novel naphthoquinones with valuable biological activities.

References

- 1. Identification of a biosynthetic gene cluster for a red pigment cristazarin produced by a lichen-forming fungus Cladonia metacorallifera - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a biosynthetic gene cluster for a red pigment cristazarin produced by a lichen-forming fungus Cladonia metacorallifera | PLOS One [journals.plos.org]

- 3. Identification of a biosynthetic gene cluster for a red pigment cristazarin produced by a lichen-forming fungus Cladonia metacorallifera | PLOS One [journals.plos.org]

- 4. Production of xanthomegnin and viomellein by isolates of Aspergillus ochraceus, Penicillium cyclopium, and Penicillium viridicatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of xanthomegnin and viomellein by isolates of Aspergillus ochraceus, Penicillium cyclopium, and Penicillium viridicatum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rediscovery of viomellein as an antibacterial compound and identification of its biosynthetic gene cluster in dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rediscovery of viomellein as an antibacterial compound and identification of its biosynthetic gene cluster in dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Practical guidance for the implementation of the CRISPR genome editing tool in filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Video: CRISPR-Cas9-Mediated Genome Editing in the Filamentous Ascomycete Huntiella omanensis [jove.com]

- 11. Advances in CRISPR/Cas9-Based Gene Editing in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reconstitution of Polyketide-Derived Meroterpenoid Biosynthetic Pathway in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. repo.uni-hannover.de [repo.uni-hannover.de]

- 18. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary biological screening of 6-Ethyl-2,7-dimethoxyjuglone

An In-Depth Technical Guide on the Preliminary Biological Screening of 6-Ethyl-2,7-dimethoxyjuglone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific studies on the biological screening of this compound have been published. This guide therefore provides a comprehensive framework for its preliminary biological evaluation based on established methodologies for the screening of analogous juglone (B1673114) derivatives. The quantitative data presented herein is illustrative and derived from existing literature on various juglone derivatives to serve as a comparative reference.

Introduction

Juglone (5-hydroxy-1,4-naphthoquinone) and its derivatives are a class of natural compounds that have garnered significant interest in the scientific community due to their wide array of biological activities. These activities include antimicrobial, antifungal, antioxidant, and cytotoxic effects. The structural modifications of the juglone scaffold can lead to derivatives with enhanced potency and selectivity, making them promising candidates for drug discovery and development. This document outlines a comprehensive strategy for the preliminary biological screening of a novel derivative, this compound.

Experimental Workflow

A systematic approach is crucial for the efficient evaluation of the biological properties of a new chemical entity. The following workflow provides a logical sequence for the preliminary screening of this compound.

Data Presentation

Cytotoxicity Data

The following table summarizes the cytotoxic activity of various juglone derivatives against a panel of human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cell Line | IC50 (µM) | Reference |

| Juglone | A549 (Lung) | 9.47 | [1][2] |

| Juglone | LLC (Lewis Lung Carcinoma) | 10.78 | [1][2] |

| Juglone | MCF-7 (Breast) | ~12 | [3] |

| 5-((1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methoxy)juglone | A549 (Lung) | 4.67 | [4] |

| 5-((1-(2-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methoxy)juglone | A549 (Lung) | 4.72 | [4] |

| Sterenoid E (a complex juglone derivative) | SMMC-7721 (Hepatocellular Carcinoma) | 7.6 | [5] |

| Sterenoid E | HL-60 (Leukemia) | 4.7 | [5] |

Antimicrobial Data

The antimicrobial potential of juglone and its derivatives is presented below as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Juglone | Staphylococcus aureus | 1000 | [6] |

| Novel Juglone Derivative | Methicillin-resistant S. aureus (MRSA) | 8 | [6] |

| Juglone | S. aureus | 12.5 | [7] |

| Compound 5am (a juglone derivative) | Methicillin-susceptible S. aureus (MSSA) | 0.5 | [7][8] |

| Compound 3bm (a juglone derivative) | MRSA | 2 | [7][8] |

| Juglone | Candida albicans | 0.003 mg/mL (3 µg/mL) | [9] |

| 7-methyl juglone | Shigella dysenteriae | 30 | |

| 7-methyl juglone | Candida albicans | 75 |

Antioxidant Activity

The antioxidant capacity of juglone and related compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.

| Compound | IC50 (µg/mL) | Reference |

| Juglans regia L. Pellicle Extract (contains juglone) | 48.35 | |

| Quercetin (positive control) | 1.19 | |

| Caffeic acid (positive control) | 1.19 | |

| Trolox (positive control) | 5.59 | |

| Juglone | No significant activity | |

| J. regia leaves extract (polyphenolic fraction) | 67.78 (superoxide scavenging) |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Assay (Broth Microdilution Method)

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a positive control (microorganism and medium) and a negative control (medium only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antioxidant Assay (DPPH Radical Scavenging Assay)

-

Reagent Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727) (e.g., 0.1 mM). Prepare various concentrations of the test compound in methanol.

-

Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the test compound at different concentrations. Include a control with only DPPH and methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

Signaling Pathway Visualization

Juglone and its derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway, which is often mediated by the generation of reactive oxygen species (ROS).

This proposed pathway suggests that this compound may induce the production of reactive oxygen species (ROS), leading to the inhibition of the pro-survival PI3K/Akt pathway and modulation of Bcl-2 family proteins. This cascade of events culminates in the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases, ultimately leading to programmed cell death or apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. DPPH Radical Scavenging Assay [mdpi.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. Juglone in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of juglone-induced apoptosis of MCF-7 cells by the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Juglone triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

6-Ethyl-2,7-dimethoxyjuglone molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Formula

6-Ethyl-2,7-dimethoxyjuglone, also known as 6-Ethyl-5-hydroxy-2,7-dimethoxy-1,4-naphthoquinone, is a substituted naphthoquinone. Its chemical structure is characterized by a naphthalene (B1677914) core with two ketone groups, a hydroxyl group, two methoxy (B1213986) groups, and an ethyl substituent.

Molecular Formula: C₁₄H₁₄O₅[1]

CAS Number: 15254-86-1[1]

The structural representation of this compound is as follows:

Caption: Molecular Structure of this compound.

Physicochemical Data

Publicly available databases provide limited physicochemical data for this compound. The following table summarizes the key computed properties.

| Property | Value | Source |

| Molecular Weight | 262.25 g/mol | [1] |

| Exact Mass | 262.084124 g/mol | PubChem |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for this compound could not be identified in the current scientific literature. General methods for the synthesis of substituted naphthoquinones often involve multi-step processes, which may include Diels-Alder reactions, oxidation, and various functional group manipulations. However, a specific and validated experimental procedure for this particular molecule is not published.

Biological Activity and Signaling Pathways

There is a significant lack of information regarding the biological activity of this compound. While other derivatives of juglone (B1673114) and compounds with dimethoxy substitutions have been investigated for various pharmacological properties, including antimicrobial and anticancer activities, no specific studies on the biological effects, mechanism of action, or associated signaling pathways of this compound have been found.

Therefore, no diagrams for signaling pathways or experimental workflows can be provided at this time.

Conclusion and Future Directions

This compound is a chemically defined molecule with a known structure and formula. However, there is a notable absence of in-depth technical data in the public domain. For researchers, scientists, and drug development professionals, this represents both a challenge and an opportunity. The lack of data on its synthesis, biological activity, and mechanism of action indicates a completely unexplored area of research.

Future work should focus on:

-

Developing and publishing a reliable synthesis protocol for this compound.

-

Conducting comprehensive screening for biological activities, such as antimicrobial, antiviral, and cytotoxic effects.

-

Investigating the mechanism of action for any identified biological activities, including the elucidation of molecular targets and signaling pathways.

This foundational research is essential to unlock the potential of this compound for therapeutic or other applications.

References

Dimethoxyjuglones: A Comprehensive Review of Their Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxyjuglones, derivatives of the naturally occurring naphthoquinone juglone (B1673114), have emerged as a class of compounds with significant therapeutic potential. The addition of methoxy (B1213986) groups to the juglone scaffold profoundly influences their physicochemical properties and biological activities. This technical guide provides a comprehensive review of the current state of knowledge on the bioactivity of dimethoxyjuglone isomers, with a focus on their cytotoxic, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the intricate signaling pathways through which these compounds exert their effects.

Cytotoxic Activity

Dimethoxyjuglone derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. Their anticancer activity is primarily attributed to the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to the activation of apoptotic pathways.

Quantitative Cytotoxicity Data

The following tables summarize the reported cytotoxic activities of various dimethoxyjuglone derivatives against several cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | LNCaP | Prostate Carcinoma | 1 | [1] |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | PC-3 | Prostate Carcinoma | 1.5 | [1] |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | CWR-22 | Prostate Carcinoma | 3 | [1] |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | DU-145 | Prostate Carcinoma | 3 | [1] |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | HS-5 (normal) | Bone Marrow | 10 | [1] |

| Substituted 1,4-Naphthoquinone (B94277) (Compound 11) | HuCCA-1 | Cholangiocarcinoma | 0.15 | [2] |

| Substituted 1,4-Naphthoquinone (Compound 11) | A549 | Lung Carcinoma | 1.55 | [2] |

| Substituted 1,4-Naphthoquinone (Compound 11) | HepG2 | Hepatocellular Carcinoma | 0.86 | [2] |

| Substituted 1,4-Naphthoquinone (Compound 11) | MOLT-3 | Lymphoblastic Leukemia | 0.06 | [2] |

| 2,3-(substituted)-1,4-naphthoquinone (Compound 5f) | H460 | Lung Cancer | 30.48 | [3] |

| 2,3-(substituted)-1,4-naphthoquinone (Compound 8) | H460 | Lung Cancer | 4.24 | [3] |

| 2,3-(substituted)-1,4-naphthoquinone (Compound 5c) | MDA-MB-231 | Triple-Negative Breast Cancer | 21.6 | [3] |

| 2,3-(substituted)-1,4-naphthoquinone (Compound 8) | MDA-MB-231 | Triple-Negative Breast Cancer | 16.0 | [3] |

| 2,3-(substituted)-1,4-naphthoquinone (Compound 5g) | A2780 | Ovarian Cancer | 2.68 | [3] |

| 2,3-(substituted)-1,4-naphthoquinone (Compound 8) | A2780 | Ovarian Cancer | 3.89 | [3] |

Antimicrobial Activity

Dimethoxyjuglones and related naphthoquinones have also been investigated for their potential as antimicrobial agents. They exhibit activity against a variety of bacteria and fungi, often through mechanisms involving membrane disruption and inhibition of essential cellular processes.

Quantitative Antimicrobial Data

| Compound | Microorganism | Activity Type | MIC (µg/mL) | Reference |

| 5,8-dimethoxy-1,4-naphthoquinone | Staphylococcus aureus | Antibacterial | ≤ 0.125 (µmol/L) | [1] |

| 5,8-dihydroxy-1,4-naphthoquinone | Staphylococcus aureus | Antibacterial | 1.2 | [4][5] |

| 5,8-dihydroxy-1,4-naphthoquinone | Staphylococcus epidermidis | Antibacterial | 2.4 | [4][5] |

| 5,8-dihydroxy-1,4-naphthoquinone | Salmonella enteritidis | Antibacterial | 6 | [4][5] |

| 5,8-dihydroxy-1,4-naphthoquinone | Proteus vulgaris | Antibacterial | 10 | [4][5] |

| 5,8-dihydroxy-1,4-naphthoquinone | Bacillus cereus | Antibacterial | 14 | [4][5] |

| 5,8-dihydroxy-1,4-naphthoquinone | Candida albicans | Antifungal | < 0.6 | [4][5] |

| Naphthoquinone derivative IVS320 | Cryptococcus spp. | Antifungal | 3 - 5 | [6] |

| Naphthoquinone derivative IVS320 | Dermatophytes | Antifungal | 5 - 28 | [6] |

Anti-inflammatory Activity

The anti-inflammatory properties of dimethoxyjuglone derivatives are an emerging area of research. Their mechanism of action is thought to involve the modulation of key inflammatory pathways, such as the inhibition of nitric oxide (NO) production and the regulation of pro-inflammatory cytokine expression.

In Vitro Anti-inflammatory Data

| Compound | Assay | Cell Line | IC50 (µg/mL) | Reference |

| Lom-Am-Ma-Pruek (LAMP) remedy extract | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 24.90 ± 0.86 | [7] |

| Lom-Am-Ma-Pruek (LAMP) remedy extract | Prostaglandin E2 (PGE2) Inhibition | RAW 264.7 | 4.77 ± 0.03 | [7] |

| Lom-Am-Ma-Pruek (LAMP) remedy extract | TNF-α Production Inhibition | RAW 264.7 | 35.01 ± 2.61 | [7] |

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[8][9][10][11]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the dimethoxyjuglone derivative for 72 hours.

-

MTT Incubation: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

-

Formazan (B1609692) Solubilization: After incubation, remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][12][13]

-

Preparation of Inoculum: Grow the microbial strain in an appropriate broth medium to a density of 0.5-2.0 x 10⁷ CFU/mL.

-

Serial Dilution: Perform a two-fold serial dilution of the dimethoxyjuglone compound in a 96-well microplate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi).

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at 35-37°C for 24 hours (for yeast) or up to 96 hours (for filamentous fungi and bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[14][15][16]

-

Cell Culture: Culture RAW 264.7 macrophage cells (1 x 10⁵ cells/mL) and pre-incubate with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the dimethoxyjuglone derivative.

-

Griess Reaction: Mix 50 µL of the cell culture supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

-

Absorbance Measurement: Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable metabolite of NO.

Signaling Pathways

The cytotoxic effects of dimethoxyjuglone derivatives are often mediated through the induction of ROS, which in turn modulates several key signaling pathways, leading to apoptosis.

ROS-Mediated Apoptosis

Caption: Dimethoxyjuglone induces ROS, leading to apoptosis.

Modulation of MAPK, Akt, and STAT3 Signaling

Dimethoxyjuglone derivatives have been shown to influence the MAPK, Akt, and STAT3 signaling pathways, which are critical for cell survival and proliferation.[17][18][19][20][21][22][23][24][25][26]

Caption: Dimethoxyjuglone modulates key survival pathways.

Inhibition of NF-κB Signaling

Some studies suggest that the anti-inflammatory effects of related compounds may be mediated through the inhibition of the NF-κB signaling pathway.[27][28][29][30][31]

Caption: Dimethoxyjuglones may inhibit NF-κB signaling.

Conclusion

Dimethoxyjuglones represent a promising class of bioactive molecules with demonstrated cytotoxic, antimicrobial, and potential anti-inflammatory activities. Their ability to induce ROS and modulate critical signaling pathways such as MAPK, Akt, STAT3, and potentially NF-κB, underscores their therapeutic potential. Further research is warranted to fully elucidate their mechanisms of action, optimize their structure-activity relationships, and evaluate their efficacy and safety in preclinical and clinical settings. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of dimethoxyjuglones as novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifungal activity of synthetic naphthoquinones against dermatophytes and opportunistic fungi: preliminary mechanism-of-action tests - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mjas.analis.com.my [mjas.analis.com.my]

- 15. mdpi.com [mdpi.com]

- 16. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-(Naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via ROS-mediated MAPK, AKT, and STAT3 signaling pathways in HepG2 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 2-(6-Hydroxyhexylthio)-5,8-dimethoxy-1,4-naphthoquinone Induces Apoptosis through ROS-Mediated MAPK, STAT3, and NF-κB Signalling Pathways in Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel 1,4‑naphthoquinone derivatives induce reactive oxygen species‑mediated apoptosis in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. 5-hydroxy-2-methyl-1,4-naphthoquinone, a vitamin K3 analogue, suppresses STAT3 activation pathway through induction of protein tyrosine phosphatase, SHP-1: potential role in chemosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. S3I-201 derivative incorporating naphthoquinone unit as effective STAT3 inhibitors: Design, synthesis and anti-gastric cancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Stat3 Activation Is Required for Cellular Transformation by v-src - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 29. MAPKs and NF‑κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol‑12‑myristate‑13‑acetate and A23187‑induced inflammation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 31. for.nchu.edu.tw [for.nchu.edu.tw]

Methodological & Application

Total Synthesis of 6-Ethyl-2,7-dimethoxyjuglone: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed protocol for the total synthesis of 6-Ethyl-2,7-dimethoxyjuglone, a substituted naphthoquinone of interest in medicinal chemistry and drug development. The synthesis is proposed as a four-step sequence commencing with commercially available 2,7-dihydroxynaphthalene (B41206). The protocol provides detailed methodologies for each reaction, including reagent quantities, reaction conditions, and purification procedures, based on established chemical transformations.

Proposed Synthetic Pathway

The total synthesis of this compound is proposed to proceed via the following four key transformations:

-

Dimethylation: Protection of the hydroxyl groups of 2,7-dihydroxynaphthalene via Williamson ether synthesis to yield 2,7-dimethoxynaphthalene (B1218487).

-

Friedel-Crafts Acylation: Regioselective introduction of an acetyl group at the C6 position of 2,7-dimethoxynaphthalene to afford 6-acetyl-2,7-dimethoxynaphthalene.

-

Wolff-Kishner Reduction: Reduction of the acetyl group to an ethyl group to provide 6-ethyl-2,7-dimethoxynaphthalene.

-

Oxidation: Selective oxidation of the electron-rich naphthalene (B1677914) core to the corresponding 1,4-naphthoquinone (B94277), yielding the target molecule, this compound.

Caption: Proposed four-step total synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,7-Dimethoxynaphthalene

This procedure details the dimethylation of 2,7-dihydroxynaphthalene using dimethyl sulfate (B86663).

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,7-Dihydroxynaphthalene | 160.17 | 10.0 g | 0.0624 |

| Sodium Hydroxide (B78521) (NaOH) | 40.00 | 5.5 g | 0.1375 |

| Dimethyl Sulfate ((CH₃)₂SO₄) | 126.13 | 17.2 mL | 0.1375 |

| Methanol (B129727) (MeOH) | - | 100 mL | - |

| Water (H₂O) | - | 200 mL | - |

| Diethyl Ether (Et₂O) | - | 150 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.0624 mol) of 2,7-dihydroxynaphthalene in 100 mL of methanol.

-

To the stirred solution, add a solution of 5.5 g (0.1375 mol) of sodium hydroxide in 20 mL of water.

-

Add 17.2 mL (0.1375 mol) of dimethyl sulfate dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the mixture to reflux and maintain for 2 hours.

-

Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL), then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2,7-dimethoxynaphthalene.

Expected Yield: ~85-95%

Step 2: Synthesis of 6-Acetyl-2,7-dimethoxynaphthalene

This protocol describes the regioselective Friedel-Crafts acylation of 2,7-dimethoxynaphthalene. The use of nitrobenzene as a solvent is crucial for achieving high regioselectivity for the 6-position.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,7-Dimethoxynaphthalene | 188.22 | 5.0 g | 0.0266 |

| Anhydrous Aluminum Chloride | 133.34 | 4.2 g | 0.0315 |

| Acetyl Chloride (CH₃COCl) | 78.50 | 2.2 mL | 0.0315 |

| Nitrobenzene | - | 50 mL | - |

| Crushed Ice | - | 100 g | - |

| Concentrated HCl | - | 20 mL | - |

| Chloroform (B151607) (CHCl₃) | - | 50 mL | - |

| Methanol (MeOH) | - | - | - |

Procedure:

-

In a 100 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4.2 g (0.0315 mol) of anhydrous aluminum chloride in 50 mL of dry nitrobenzene.

-

Cool the solution to approximately 5°C using an ice bath.

-

Add 5.0 g (0.0266 mol) of finely ground 2,7-dimethoxynaphthalene to the stirred solution.

-

Add 2.2 mL (0.0315 mol) of redistilled acetyl chloride dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13°C.[1]

-

After the addition is complete, continue stirring in the ice bath for 2 hours.

-

Allow the mixture to stand at room temperature for at least 12 hours.[1]

-

Pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid with vigorous stirring.[1]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with 50 mL of chloroform.

-

Wash the combined organic layers with water (3 x 50 mL).

-

Remove the chloroform by rotary evaporation.

-